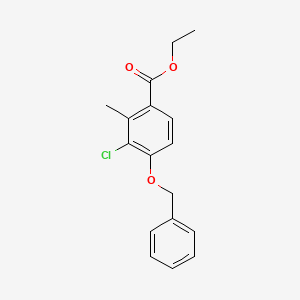

Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate

Description

Properties

Molecular Formula |

C17H17ClO3 |

|---|---|

Molecular Weight |

304.8 g/mol |

IUPAC Name |

ethyl 3-chloro-2-methyl-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C17H17ClO3/c1-3-20-17(19)14-9-10-15(16(18)12(14)2)21-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |

InChI Key |

MKOFPGYDBFXENJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Benzyloxy)-2-methylbenzoic Acid or Ester Precursors

A common starting point is 4-hydroxy-2-methylbenzoic acid or its ethyl ester. The hydroxy group at the 4-position is protected or transformed into a benzyloxy group by etherification with benzyl bromide. According to the Royal Society of Chemistry (RSC) protocol, methyl esters of hydroxybenzoic acids are prepared by refluxing the acid in methanol with catalytic sulfuric acid, followed by benzylation using benzyl bromide and potassium carbonate in acetone under reflux for 10 hours. Excess benzyl bromide is removed by suspension in petrol ether and ultrasonication, yielding methyl 4-(benzyloxy)-3,5-dimethoxybenzoate in about 69% yield.

The hydrolysis of methyl esters to the corresponding acids is achieved using aqueous potassium hydroxide in methanol at 80 °C for 10 hours, followed by acidification to precipitate the acid in high yield (95.5% reported).

Selective Chlorination at the 3-Position

Summary Table of Preparation Steps

In-Depth Research Findings

The etherification step is critical to introduce the benzyloxy group selectively without affecting other substituents. Using potassium carbonate as a base in acetone provides a mild environment favoring selective O-alkylation.

Chlorination regioselectivity is influenced by the electron-donating methyl and benzyloxy groups directing electrophilic substitution to the 3-position. Control of temperature and reagent stoichiometry is essential to avoid poly-chlorination or side reactions.

The use of DCC/DMAP coupling agents allows ester bond formation under mild conditions, preserving sensitive substituents and providing high purity products after chromatographic purification.

The hydrogenolysis method using Pd/C catalyst in aqueous medium is an efficient way to remove benzyl protecting groups or convert benzyloxy to hydroxy groups, which can be further functionalized.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products

Oxidation: 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid.

Reduction: 4-(Benzyloxy)-3-chloro-2-methylbenzyl alcohol.

Substitution: 4-(Benzyloxy)-3-amino-2-methylbenzoate or 4-(Benzyloxy)-3-thio-2-methylbenzoate.

Scientific Research Applications

Potential Applications

Given its structural components, ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate may find applications in:

- Synthesis of Complex Molecules The compound can serve as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry It can be explored as a precursor in the development of pharmaceutical compounds.

- Materials Science It can be utilized in the production of specialty chemicals and materials with specific properties.

Research areas

Studies on interaction profiles are crucial for understanding how this compound interacts with biological systems. Preliminary interaction studies suggest that the unique combination of lipophilicity from the benzyloxy group and the presence of both chloro and methyl substituents on the aromatic ring may influence its biological interactions differently compared to its analogs.

- Interaction with Biological Systems: Its lipophilicity, enhanced by the benzyloxy group, along with chloro and methyl substituents, may lead to unique biological interactions compared to analogs.

- Enzyme Inhibition: Similar compounds have shown potential as enzyme inhibitors, which could be beneficial in therapeutic applications.

- Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against pathogens like Candida albicans.

- Antitumor Potential: Analogous structures have exhibited anti-tumor effects, suggesting that this compound may possess similar properties, with the fluoro group hypothesized to enhance binding affinity to molecular targets involved in tumor progression.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chlorine and methyl groups can modulate its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Substituted Benzoate Esters

Key Observations:

Substituent Effects on Reactivity: The benzyloxy group in this compound provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing chlorine atom at the 3-position. This combination may hinder electrophilic substitution compared to simpler analogues like Ethyl 4-chlorocinnamate .

Stability and Commercial Viability :

- Unlike this compound, compounds like Ethyl 4-chlorobenzoyl formate remain in production, likely due to simpler synthetic pathways and broader industrial applications .

- The discontinued status of this compound contrasts with structurally similar esters (e.g., Ethyl 4-cyclopropylbenzoate), which are stable under standard storage conditions .

Biological Activity

Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate is a synthetic organic compound characterized by its unique structural features, which include an ethyl ester group, a benzyloxy moiety, and a chloro substituent on the aromatic ring. Its molecular formula is C16H17ClO3, with a molecular weight of approximately 306.75 g/mol. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its biological activity and interactions with various biological systems.

Structural Characteristics

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C16H17ClO3 |

| Molecular Weight | 306.75 g/mol |

| Functional Groups | Ethyl ester, benzyloxy, chloro |

| Lipophilicity | Enhanced due to the benzyloxy group |

The benzyloxy group is significant as it may facilitate interactions with lipid membranes and proteins, potentially affecting the compound's bioavailability and pharmacokinetics.

Preliminary studies suggest that this compound may exhibit biological activity through several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, influencing their activity and potentially leading to altered physiological responses.

- Antimicrobial Properties : Similar compounds have shown potential antimicrobial activity; thus, this compound could be explored for similar effects.

- Cytotoxicity : The compound's structural analogs have been evaluated for cytotoxic effects against cancer cell lines, indicating a need for further research into its potential anticancer properties.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. For instance, compounds with similar structures were tested using the MTS assay to determine their IC50 values. This compound could be subjected to similar assays to establish its efficacy against specific cancer types .

- Antimicrobial Testing : Research has indicated that certain benzyloxy-substituted compounds possess antimicrobial properties. A study evaluating the antibacterial effects of related compounds against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition at specific concentrations, suggesting that this compound may also exhibit similar activities .

- Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Parameters such as absorption rate, distribution volume, metabolism, and elimination half-life can provide insights into its suitability for clinical applications .

Tables of Biological Activity Comparisons

To illustrate the potential biological activity of this compound compared to structurally related compounds, the following table summarizes key findings from relevant studies:

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Potential cytotoxicity | TBD | Requires further investigation |

| Ethyl 4-chloro-2-methylbenzoate | Moderate cytotoxicity in cancer cells | 25 | Established baseline for comparison |

| Ethyl 4-(hydroxy)-3-chloro-2-methylbenzoate | Antimicrobial activity | TBD | Similar structure; potential for antimicrobial effects |

| Benzyl chloride | Active in multiple biological assays | TBD | Demonstrated mutagenic properties in specific tests |

Q & A

Q. What validation steps ensure reproducibility in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.